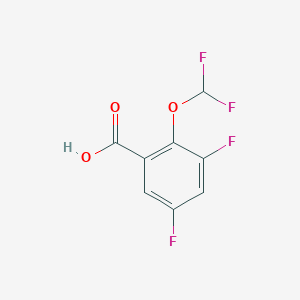
2-(Difluoromethoxy)-3,5-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-3,5-difluorobenzoic acid is an organofluorine compound that features a benzoic acid core substituted with difluoromethoxy and difluorobenzoic groups. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated benzoic acids under palladium catalysis . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3,5-difluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学的研究の応用
2-(Difluoromethoxy)-3,5-difluorobenzoic acid has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects, particularly in drug design and development.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved biological activity. The compound may modulate various biochemical pathways, depending on its specific application .
類似化合物との比較
Similar Compounds
2-(Difluoromethoxy)benzeneboronic acid: Another fluorinated compound with similar reactivity and applications.
4-Difluoromethoxy-2-fluorobenzeneboronic acid: Shares structural similarities and is used in similar research contexts
Uniqueness
2-(Difluoromethoxy)-3,5-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of pharmaceuticals and advanced materials .
特性
分子式 |
C8H4F4O3 |
|---|---|
分子量 |
224.11 g/mol |
IUPAC名 |
2-(difluoromethoxy)-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14) |
InChIキー |
GTXDJLJMBDKQGB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)

![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)

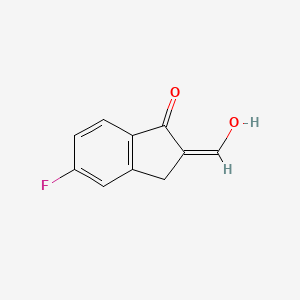
![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)

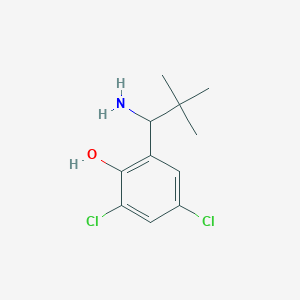

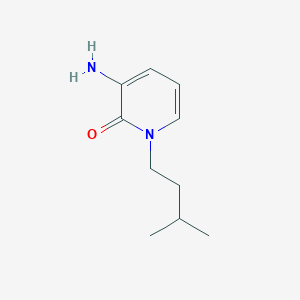
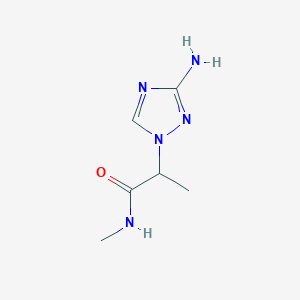
![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)
